

# ATTO 488 Carboxylic Acid: A Comprehensive Technical Guide to its Spectral Properties

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## Compound of Interest

Compound Name: ATTO 488 carboxylic acid

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This in-depth technical guide provides a detailed overview of the core spectral properties of **ATTO 488 carboxylic acid**, a widely utilized fluorescent probe in biological research and drug development. This document outlines its key photophysical characteristics, provides detailed experimental protocols for their determination, and illustrates associated workflows.

## Core Spectral and Photophysical Properties

ATTO 488 is a rhodamine-based fluorescent dye known for its exceptional water solubility, high fluorescence quantum yield, and significant photostability.<sup>[1][2][3]</sup> These characteristics make it an ideal candidate for a variety of applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.<sup>[1][3]</sup> The carboxylic acid derivative of ATTO 488 allows for its covalent attachment to biomolecules, such as proteins and antibodies, through the formation of an active ester.<sup>[2][4][5]</sup>

The key spectral properties of **ATTO 488 carboxylic acid** in aqueous solution are summarized in the table below.

Property	Value	Units
Maximum Excitation Wavelength ( $\lambda_{abs}$ )	501	nm
Maximum Emission Wavelength ( $\lambda_{fl}$ )	523	nm
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$9.0 \times 10^4$	M <sup>-1</sup> cm <sup>-1</sup>
Fluorescence Quantum Yield ( $\eta_{fl}$ )	80	%
Fluorescence Lifetime ( $\tau_{fl}$ )	4.1	ns

Table 1: Key spectral properties of **ATTO 488 carboxylic acid** in aqueous solution.[\[1\]](#)

## Experimental Protocols

This section details the methodologies for determining the core spectral properties of **ATTO 488 carboxylic acid**.

### Determination of Molar Extinction Coefficient

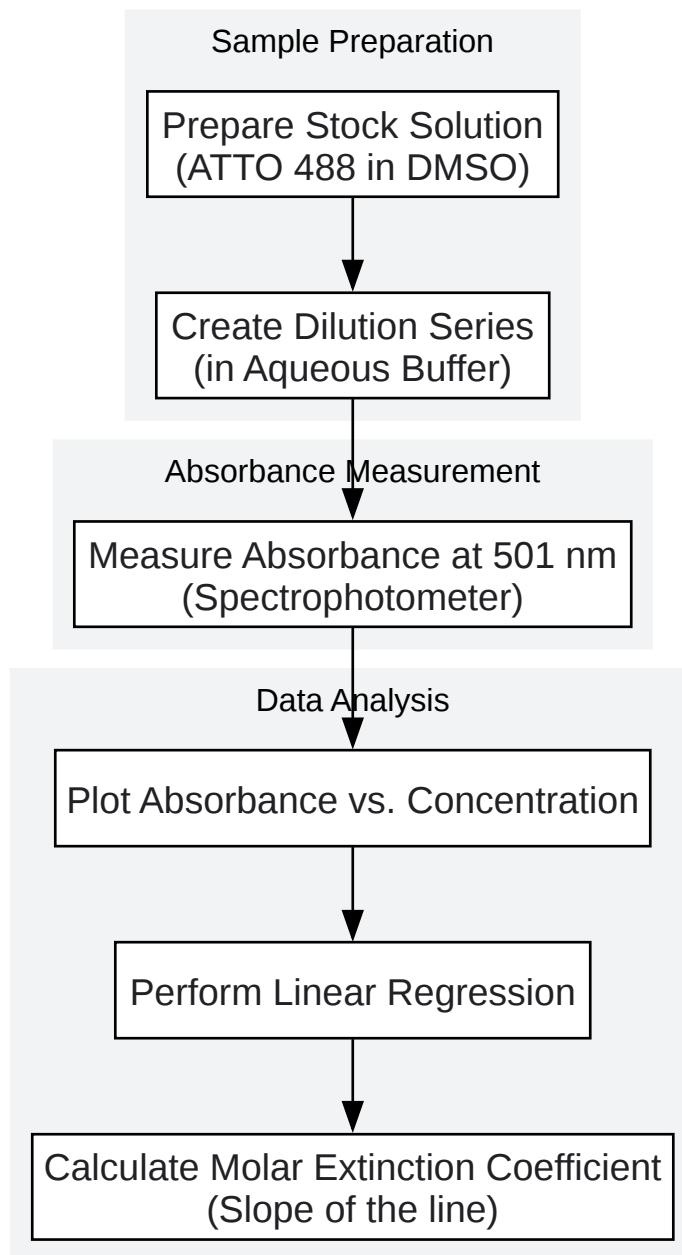
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using spectrophotometry and the Beer-Lambert law. [\[6\]](#)[\[7\]](#)

Methodology:

- Preparation of Stock Solution: Accurately weigh a small amount of **ATTO 488 carboxylic acid** and dissolve it in a known volume of spectroscopic grade solvent (e.g., dimethyl sulfoxide, DMSO) to create a concentrated stock solution.
- Preparation of Dilution Series: Prepare a series of dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.

- Spectrophotometer Measurement:
  - Turn on the spectrophotometer and allow the lamp to stabilize.
  - Set the wavelength to the absorption maximum of ATTO 488 (501 nm).
  - Use the aqueous buffer as a blank to zero the instrument.
  - Measure the absorbance of each dilution in a 1 cm path length quartz cuvette.
- Data Analysis:
  - Plot the measured absorbance at 501 nm against the corresponding concentration of **ATTO 488 carboxylic acid**.
  - Perform a linear regression on the data points.
  - According to the Beer-Lambert Law ( $A = \epsilon cl$ ), the slope of the resulting line is the molar extinction coefficient ( $\epsilon$ ) when the path length ( $l$ ) is 1 cm.[7]

## Workflow for Molar Extinction Coefficient Determination

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Caption: Molar Extinction Coefficient Determination Workflow.

# Measurement of Fluorescence Quantum Yield (Relative Method)

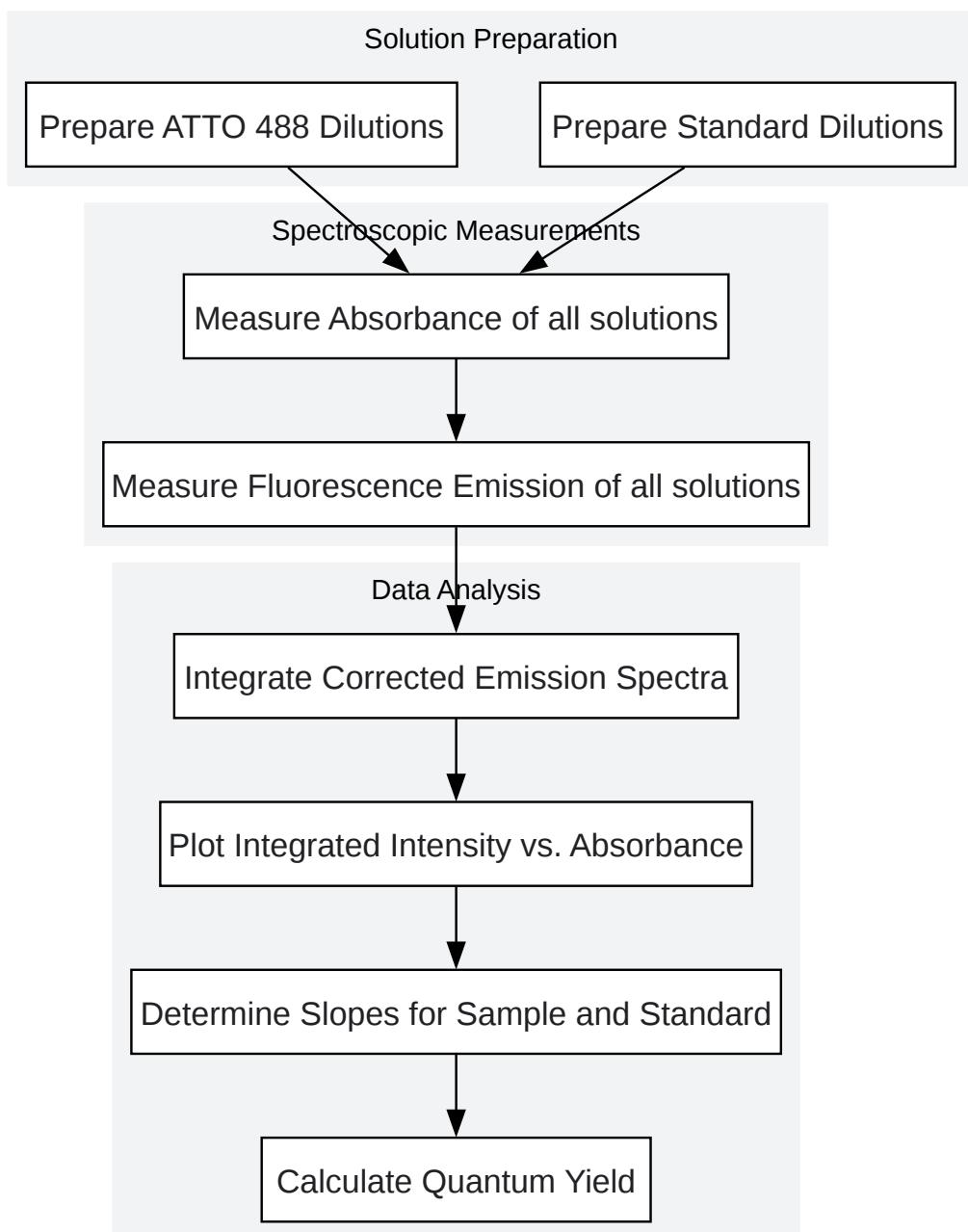
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[8][9]

Methodology:

- Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with ATTO 488. A common standard for this spectral range is Rhodamine 6G in ethanol (Quantum Yield  $\approx$  95%).
- Preparation of Solutions:
  - Prepare a series of dilutions for both **ATTO 488 carboxylic acid** and the quantum yield standard in their respective solvents.
  - The concentrations should be adjusted to have low absorbance values (typically  $< 0.1$ ) at the excitation wavelength to avoid inner filter effects.[8]
- Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement:
  - Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
  - It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
- Data Analysis:
  - Correct the recorded emission spectra for the instrument's wavelength-dependent response.

- Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
- The quantum yield of the sample ( $\Phi_x$ ) is calculated using the following equation:  $\Phi_x = \Phi_{st} * (m_x / m_{st}) * (n_x^2 / n_{st}^2)$  where  $\Phi_{st}$  is the quantum yield of the standard,  $m_x$  and  $m_{st}$  are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and  $n_x$  and  $n_{st}$  are the refractive indices of the sample and standard solvents.

## Workflow for Relative Quantum Yield Measurement

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Caption: Relative Quantum Yield Measurement Workflow.

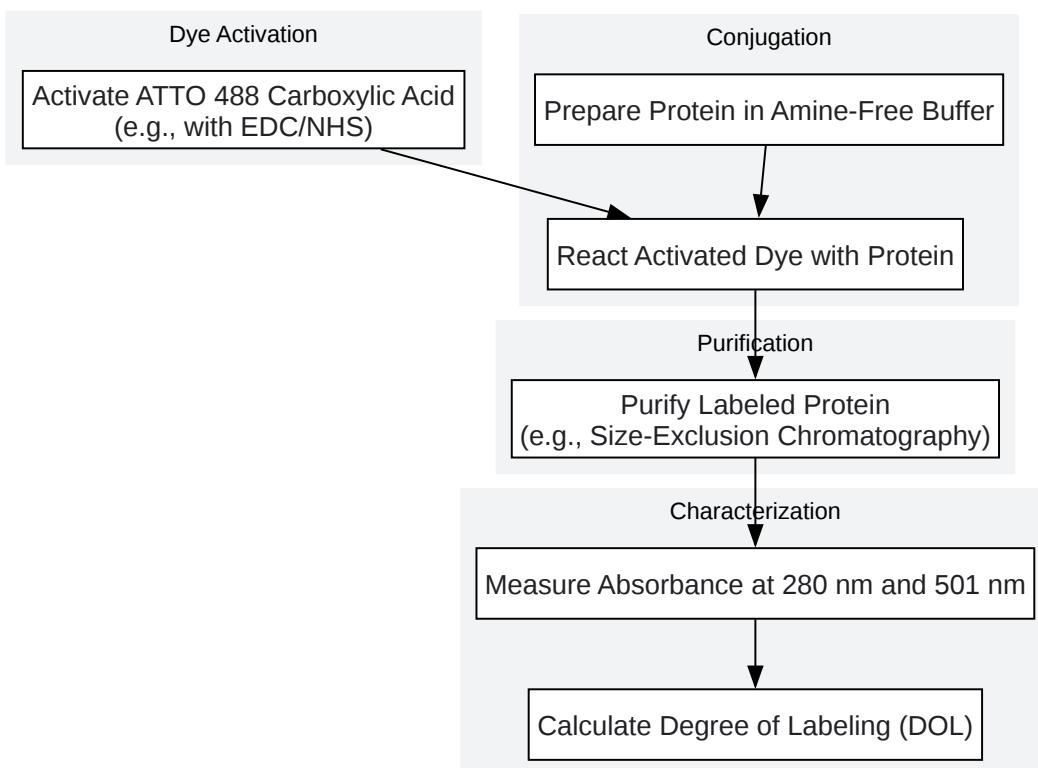
## Bioconjugation Workflow

**ATTO 488 carboxylic acid** can be chemically conjugated to primary amines on biomolecules, such as proteins, after activation of the carboxylic acid group. A common method involves converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

General Protocol for Protein Labeling:

- Activation of Carboxylic Acid: The carboxylic acid group of ATTO 488 is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This reaction is typically performed in an amine-free, anhydrous organic solvent like DMSO or DMF.
- Protein Preparation: The protein to be labeled should be in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5 to ensure that the lysine residues' primary amines are deprotonated and available for reaction.[\[10\]](#)
- Conjugation Reaction: The activated ATTO 488 NHS ester is added to the protein solution. The molar ratio of dye to protein may need to be optimized to achieve the desired degree of labeling. The reaction is typically incubated for 1-2 hours at room temperature, protected from light.[\[11\]](#)
- Purification: After the reaction, the unreacted dye and byproducts are removed from the labeled protein conjugate. This is commonly achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.[\[10\]](#)[\[12\]](#)
- Characterization: The degree of labeling (DOL), which is the average number of dye molecules per protein, is determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 501 nm (for ATTO 488).

## General Workflow for Protein Labeling with ATTO 488

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Caption: Protein Labeling Workflow with ATTO 488.

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